(2,6-Di-tert-butylpyridin-4-yl)boronic acid
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Overview
Description
(2,6-Di-tert-butylpyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with two tert-butyl groups at the 2 and 6 positions, and a boronic acid group at the 4 position. The presence of these bulky tert-butyl groups imparts unique steric properties to the molecule, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Di-tert-butylpyridin-4-yl)boronic acid typically involves the borylation of 2,6-di-tert-butylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,6-di-tert-butylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: (2,6-Di-tert-butylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of bulky tert-butyl groups can influence the reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
(2,6-Di-tert-butylpyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Di-tert-butylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can participate in various catalytic cycles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The bulky tert-butyl groups can influence the steric environment, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: Lacks the boronic acid group but shares the same pyridine core with tert-butyl substitutions.
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with three tert-butyl groups.
Phenylboronic Acid: A simpler boronic acid without the bulky pyridine ring.
Uniqueness: (2,6-Di-tert-butylpyridin-4-yl)boronic acid is unique due to the combination of the boronic acid group and the sterically hindered pyridine ring. This makes it particularly useful in reactions where steric effects play a crucial role, such as in selective cross-coupling reactions.
Properties
Molecular Formula |
C13H22BNO2 |
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Molecular Weight |
235.13 g/mol |
IUPAC Name |
(2,6-ditert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-12(2,3)10-7-9(14(16)17)8-11(15-10)13(4,5)6/h7-8,16-17H,1-6H3 |
InChI Key |
GERJIPNOEIIQCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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